Titanium(IV) iodide

Description

Historical Context and Evolution of Titanium Halide Research

The journey of titanium chemistry began in 1791 with the discovery of the element by William Gregor, a clergyman and amateur geologist in Cornwall, England. titaniumprocessingcenter.comhudson-technologies.com He identified a new metallic oxide in ilmenite (B1198559) sand. titaniumprocessingcenter.com A few years later, in 1795, German chemist Martin Heinrich Klaproth independently discovered the element in rutile ore and named it "titanium" after the Titans of Greek mythology. titaniumprocessingcenter.comsciencelearn.org.nz

Isolating the pure metal proved challenging. It wasn't until 1910 that Matthew A. Hunter, through the "Hunter Process," successfully prepared 99.9% pure metallic titanium by heating titanium tetrachloride (TiCl₄) with sodium. titaniumprocessingcenter.comrongyuanti.com This work on titanium tetrachloride was a critical early step in the exploration of titanium halides. The subsequent development of the Kroll process in the 1930s and 1940s, which also utilized TiCl₄, enabled the commercial-scale production of titanium. titaniumprocessingcenter.comsciencelearn.org.nz

The specific synthesis of high-purity titanium via an iodide intermediate was demonstrated in 1925 by Anton Eduard van Arkel and Jan Hendrik de Boer. titaniumprocessingcenter.com Their "iodide process" (or van Arkel–de Boer process) involved the reaction of crude titanium with iodine to form titanium tetraiodide, which, due to its volatility, could be distilled and then decomposed on a hot filament to yield highly pure titanium metal. wikipedia.orgtitaniumprocessingcenter.com This process highlighted the significance of titanium(IV) iodide as a crucial intermediate in metal purification. The first report of the compound itself dates back to 1863 by Rudolph Weber. wikipedia.org

Table 2: Key Historical Milestones in Titanium and Titanium Halide Research

| Year | Discovery / Development | Key Figure(s) | Significance |

|---|---|---|---|

| 1791 | Discovery of a new element (later named titanium) in ilmenite. titaniumprocessingcenter.comsciencelearn.org.nz | William Gregor | Initial discovery of the element. titaniumprocessingcenter.com |

| 1795 | Independent discovery and naming of "titanium". titaniumprocessingcenter.comsciencelearn.org.nz | Martin Heinrich Klaproth | Named the element and confirmed its existence. titaniumprocessingcenter.comsciencelearn.org.nz |

| 1910 | First preparation of 99.9% pure titanium metal. titaniumprocessingcenter.comsciencelearn.org.nz | Matthew A. Hunter | Developed the Hunter Process using TiCl₄. titaniumprocessingcenter.com |

| 1925 | Development of the iodide process for metal purification. titaniumprocessingcenter.com | van Arkel & de Boer | Utilized TiI₄ as a key intermediate for producing high-purity titanium. titaniumprocessingcenter.com |

| 1932-1940 | Development and refinement of the Kroll Process. titaniumprocessingcenter.comsciencelearn.org.nz | William J. Kroll | Enabled large-scale commercial production of titanium using TiCl₄. titaniumprocessingcenter.comsciencelearn.org.nz |

Significance of this compound in Contemporary Inorganic and Organic Chemistry

In modern science, this compound serves as a valuable compound in both inorganic and organic chemistry, primarily due to its reactivity and utility as a precursor.

In inorganic chemistry , TiI₄ is a key starting material for creating other advanced titanium compounds and materials. ontosight.ai It is used as a precursor for the chemical vapor deposition (CVD) of titanium-based thin films, such as titanium nitride, which have important applications in coatings and semiconductor technology. ontosight.aicymitquimica.com Its ability to be reduced allows for the synthesis of polymeric titanium(III) and titanium(II) derivatives. wikipedia.org More recently, research has focused on its use in synthesizing lead-free, vacancy-ordered double perovskite materials like Cs₂TiI₆. chemrxiv.org These materials are being investigated for applications in solar cells and photocatalysis, offering a non-toxic alternative to lead-based perovskites. chemrxiv.org

In organic chemistry , this compound is recognized as a versatile reagent and catalyst. cymitquimica.com It functions as a strong Lewis acid, capable of activating various functional groups and promoting a range of chemical transformations. ontosight.aiwikipedia.org Its applications are particularly notable in carbon-carbon bond-forming reactions. For example, TiI₄ is known to effect pinacol (B44631) couplings and aldol (B89426) reactions. wikipedia.orgresearchgate.net It also demonstrates extensive reactivity with alkenes and alkynes, leading to the formation of organoiodine derivatives. wikipedia.org The ability of TiI₄ to facilitate these complex organic transformations makes it a valuable tool for synthesizing intricate molecules. digitalpress.blog

Table 3: Selected Applications of this compound in Synthesis

| Field | Application | Description |

|---|---|---|

| Inorganic Chemistry | Precursor for Thin Films | Used in CVD to create titanium-based films for electronics and coatings. ontosight.aicymitquimica.com |

| Inorganic Chemistry | Precursor for Perovskites | Employed in the synthesis of non-toxic titanium-based perovskites (e.g., Cs₂TiI₆) for solar cells. chemrxiv.org |

| Organic Chemistry | Lewis Acid Catalyst | Promotes various reactions, including aldol and Mannich-type reactions. researchgate.net |

| Organic Chemistry | C-C Bond Formation | Efficiently promotes pinacol coupling of aldehydes to form 1,2-diols. wikipedia.orgresearchgate.net |

| Organic Chemistry | Functionalization | Reacts with alkenes and alkynes to produce organoiodine compounds. wikipedia.org |

Overview of Key Research Trajectories and Open Questions

Current research on this compound is expanding into several key areas, driven by the demand for high-performance materials and more sustainable chemical processes.

A major research trajectory is the development of advanced materials. Scientists are exploring TiI₄ as a precursor for novel materials in electronics, aerospace, and even medicine. digitalpress.blog One of the most active areas is its use in lead-free perovskite solar cells. chemrxiv.org While titanium(IV)-based perovskites show promise, a significant open question is their stability, particularly in the presence of air and moisture, which hinders their practical application. chemrxiv.org Researchers are investigating strategies, such as creating mixed-cation systems with tin, to enhance the stability of these materials. chemrxiv.org

Another significant trend is the focus on sustainability in chemical manufacturing. digitalpress.blog The ability of TiI₄ to improve reaction efficiency and yield aligns with the goals of green chemistry. digitalpress.blog This is driving its adoption in the chemical and pharmaceutical industries for producing specialty chemicals and complex drug intermediates. digitalpress.blog

Despite progress, several open questions remain. The precise mechanisms of many TiI₄-mediated reactions are still under investigation. A deeper understanding of its reactivity could lead to the development of more selective and efficient synthetic methods. Furthermore, the instability of many titanium(IV)-based materials remains a critical challenge. chemrxiv.org Finding ways to synthesize robust and durable materials from TiI₄ precursors is a key goal for future research. The exploration of its polymorphic forms and their distinct properties also presents an ongoing area of study. aps.org

Theoretical Frameworks Guiding Investigations of this compound

Theoretical and computational chemistry provides indispensable tools for understanding the fundamental properties of this compound. These frameworks allow researchers to model its structure, bonding, and reactivity at the atomic level.

Density Functional Theory (DFT) is a cornerstone of this research. rsc.orgresearchgate.net DFT calculations are used to optimize the geometry of TiI₄ and related complexes, predict their electronic structures, and calculate properties like bond lengths and angles. rsc.org For instance, DFT studies have been employed to investigate the thermal stability of titanium halides, revealing that the bond dissociation energy decreases from TiF₄ to TiI₄, making TiI₄ the least thermally stable but most reactive of the series. diva-portal.org In the study of mixed titanium-tin perovskites, hybrid DFT calculations have been used to determine that the two metals are highly miscible and that the resulting optoelectronic properties are largely a combination of the individual components. chemrxiv.org

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful framework used to analyze chemical bonding. wikipedia.org Developed by Richard Bader, QTAIM uses the topology of the electron density—an observable quantity—to define atoms and bonds within a molecule. wikipedia.orgnih.gov This method provides a rigorous physical basis for understanding chemical structure and has been applied to differentiate between bonded and non-bonded interactions in titanium complexes. nih.govrsc.org By analyzing the electron density at critical points, QTAIM can elucidate the nature of the Ti-C or Ti-ligand interactions, moving beyond simple geometric considerations to provide a deeper understanding of the electronic structure. rsc.orgresearchgate.net These theoretical approaches are crucial for interpreting experimental results and guiding the rational design of new materials and catalysts based on this compound.

Structure

2D Structure

Propriétés

Numéro CAS |

7720-83-4 |

|---|---|

Formule moléculaire |

I4Ti |

Poids moléculaire |

555.485 g/mol |

Nom IUPAC |

titanium(4+);tetraiodide |

InChI |

InChI=1S/4HI.Ti/h4*1H;/q;;;;+4/p-4 |

Clé InChI |

NLLZTRMHNHVXJJ-UHFFFAOYSA-J |

SMILES |

[Ti](I)(I)(I)I |

SMILES canonique |

[Ti+4].[I-].[I-].[I-].[I-] |

Autres numéros CAS |

7720-83-4 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Titanium Iv Iodide and Its Precursors

Direct Elemental Combination and Optimization Studies

The most fundamental method for synthesizing Titanium(IV) iodide is through the direct reaction of titanium metal with elemental iodine. wikidoc.orgwikipedia.org The reaction is typically conducted in a sealed apparatus, such as a tube furnace, to contain the volatile iodine and the product.

This reaction is an oxidation-reduction process where titanium is oxidized from an oxidation state of 0 to +4, and iodine is reduced from 0 to -1. brainly.com The conditions for this reaction have been a subject of optimization studies to maximize the yield and purity of the tetraiodide form. Research has shown that the reaction can proceed over a range of temperatures. A typical laboratory-scale synthesis involves heating the elements in a tube furnace to around 425 °C. wikidoc.orgwikipedia.org

For industrial applications, such as the production of high-purity titanium, thermodynamic analyses have been conducted to determine optimal conditions. These studies suggest that controlling the temperature is crucial. The synthesis of TiI₄ can begin at temperatures between 500-600 K (227-327 °C). ysxbcn.com However, to achieve a high rate of formation and ensure the product is in a gaseous state for subsequent purification steps, temperatures in the range of 800-900 K (527-627 °C) are recommended. ysxbcn.comresearchgate.net

A significant challenge in this direct synthesis is the potential formation of lower titanium iodides, such as titanium(II) iodide (TiI₂) and titanium(III) iodide (TiI₃). nih.gov At temperatures above 200 °C, the initially formed this compound can react with any excess titanium metal to produce these lower iodides. cdnsciencepub.com Furthermore, at very high temperatures, TiI₄ can decompose. nih.gov Therefore, controlling the stoichiometry and temperature gradient within the reactor is essential to favor the formation of the desired TiI₄. The presence of moisture must also be avoided, as titanium is attacked by dry iodine gas, but passivated in the presence of water. azom.com

Table 1: Optimized Conditions for Direct Synthesis of TiI₄

| Parameter | Value | Source(s) |

|---|---|---|

| Reactants | Titanium (sponge), Iodine | ysxbcn.com |

| Typical Furnace Temperature | 425 °C (698 K) | wikidoc.orgwikipedia.org |

| Initial Reaction Temperature | 500-600 K (227-327 °C) | ysxbcn.com |

| Optimized Vapor Formation Temp. | 800-900 K (527-627 °C) | ysxbcn.comresearchgate.net |

| Key Challenge | Formation of lower iodides (TiI₂, TiI₃) | nih.govcdnsciencepub.com |

Halogen Exchange Reactions from Titanium Halides

Alternative synthetic routes to this compound involve starting from more common titanium halides, like titanium tetrachloride (TiCl₄), or from titanium oxides. These methods circumvent the need to handle solid titanium metal under high temperatures.

A well-established halogen exchange method involves the reaction of titanium tetrachloride with hydrogen iodide (HI). wikidoc.orgontosight.ai This reaction leverages the greater availability and lower cost of TiCl₄. The reaction proceeds as follows:

TiCl₄ + 4HI → TiI₄ + 4HCl wikidoc.orgwikipedia.org

In this process, the chloride ligands on the titanium center are substituted by iodide ligands. The reaction drives to completion due to the formation of volatile hydrogen chloride (HCl) gas, which can be removed from the system.

Another exchange route involves the reaction of titanium dioxide (TiO₂) with a powerful iodinating agent, such as aluminum iodide (AlI₃). wikidoc.orgwikipedia.org This method is useful for converting a stable oxide directly into the desired iodide.

The balanced chemical equation for this exchange is: 3TiO₂ + 4AlI₃ → 3TiI₄ + 2Al₂O₃ wikidoc.orgwikipedia.org

This reaction results in the formation of this compound and stable aluminum oxide (Al₂O₃).

Refinement of Preparative Techniques for High Purity this compound

The primary driver for refining the synthesis of TiI₄ has been its use in the van Arkel-de Boer process, which is designed to produce ultra-pure titanium metal. ysxbcn.com In this process, crude titanium is first converted into TiI₄ vapor, which is then thermally decomposed on a hot filament to deposit highly pure titanium. wikipedia.orgysxbcn.com The purity of the final titanium is directly dependent on the purity of the intermediate TiI₄.

Refinement techniques focus on carefully controlling the complex chemical equilibria within the titanium-iodine system. cdnsciencepub.com As mentioned, excess titanium can lead to the formation of lower iodides. cdnsciencepub.com In a closed system, a series of equilibria exist:

Ti + 2I₂ ⇌ TiI₄

Ti + TiI₄ ⇌ 2TiI₂

TiI₂ + TiI₄ ⇌ 2TiI₃

To produce high-purity TiI₄, the preparative technique must suppress the side reactions that form TiI₂ and TiI₃. This is achieved through precise control of the reactant stoichiometry, ensuring that iodine is present in a sufficient amount to convert all the titanium to the +4 oxidation state. Additionally, maintaining a temperature profile that favors the formation and vaporization of TiI₄ while minimizing its decomposition or reaction with the source metal is critical. ysxbcn.com The process relies on the volatility of TiI₄, which can be distilled away from less volatile impurities and lower iodides. wikipedia.org

Emerging Synthetic Approaches and Novel Precursors

Modern materials science, particularly in the field of thin-film deposition, has spurred research into new methods and precursors for titanium-based materials. This compound is a candidate precursor for techniques like Atomic Layer Deposition (ALD) for creating titanium dioxide thin films. diva-portal.org

Computational studies are being used to explore novel precursors with tailored properties. This research investigates not only homoleptic precursors like TiI₄ but also heteroleptic precursors containing a mix of halide ligands (e.g., TiClₓIᵧ). diva-portal.org The thermal stability of precursors is a key factor; calculations of bond dissociation energies show that the Ti-I bond is significantly weaker than Ti-F or Ti-Cl bonds, making TiI₄ less thermally stable. diva-portal.org This understanding can guide the synthesis of new precursors with optimized reactivity and stability for specific applications.

Furthermore, research into the reactivity of TiI₄ has revealed its potential in promoting complex organic reactions. For instance, TiI₄ used in conjunction with trimethylsilyl (B98337) iodide has been shown to synergistically induce cyclization reactions. acs.org During these reactions, complex intermediates such as [(trimethylsilyl)oxy]this compound are proposed to form. acs.org While these are applications rather than direct syntheses of TiI₄, the study of such reactive intermediates contributes to a deeper understanding of titanium-iodine chemistry, potentially opening pathways to novel synthetic routes under milder conditions.

Advanced Spectroscopic and Structural Elucidation of Titanium Iv Iodide Systems

Solid-State Structural Investigations

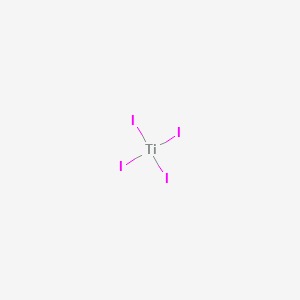

The solid-state structure of titanium(IV) iodide (TiI₄) has been a subject of detailed crystallographic studies, revealing important insights into its bonding and molecular arrangement.

X-ray crystallography has been instrumental in determining the molecular geometry of TiI₄. In the solid state, TiI₄ consists of isolated molecules with a tetrahedral geometry around the central titanium atom. wikipedia.org The Ti-I bond distances are approximately 261 pm. wikipedia.org This molecular nature explains its volatility, a property utilized in the van Arkel–de Boer process for titanium purification. wikipedia.org

The crystal structure of TiI₄ is cubic, with a lattice parameter 'a' of 12.21 Å. wikipedia.org However, a monoclinic polymorph of TiI₄ has also been identified, crystallizing in the C2/c space group. materialsproject.org This form consists of one-dimensional ribbons of edge-sharing TiI₆ octahedra. materialsproject.org

This compound readily forms adducts with Lewis bases. For instance, reaction with Schiff bases like N,N'-bis(salicylidene)ethylenediamine (salenH₂) can lead to various complexes depending on the reaction conditions. While reactions with TiCl₄ and TiBr₄ with salenH₂ yield [TiX₂(salen)] complexes, the reaction with TiI₄ in solvents like THF or MeCN preferentially forms a µ-oxo bridged species, [TiI(salen)]₂(µ-O). rsc.org The formation of adducts with other ligands, such as cyclopentadienyl (B1206354) and pentamethylcyclopentadienyl, has also been studied, revealing pseudotetrahedral coordination spheres around the titanium(IV) ion. acs.org

In its common cubic form, this compound exhibits a tetrahedral coordination geometry. wikipedia.orgwebelements.co.uk This is in contrast to the monoclinic phase where the titanium ion is octahedrally coordinated to six iodide ions, forming edge-sharing TiI₆ octahedra. materialsproject.org In this monoclinic structure, there are two distinct iodide ion sites: one bonded to a single titanium atom and another bridging two titanium atoms. materialsproject.org The Ti-I bond distances in this phase range from 2.59 to 2.97 Å. materialsproject.org

The packing of TiI₄ molecules in the cubic crystal lattice is influenced by intermolecular van der Waals forces, which are stronger in iodides compared to other halides, contributing to its higher melting point (150 °C) compared to TiCl₄ (-24 °C). wikipedia.org

This compound is known to exhibit polymorphism, with both cubic and monoclinic crystal structures reported. wikipedia.orgmaterialsproject.org The cubic form is considered metastable at room temperature and can slowly transform into the more stable monoclinic phase. aps.org

Studies on "iodide titanium," which refers to titanium metal purified via the iodide process, have shown that polymorphic transformations are influenced by thermal cycling. ioffe.ruresearchgate.net Differential scanning calorimetry (DSC) has revealed that the mechanisms of these first-order phase transitions depend on the rate of heating and cooling, as well as the thermal history of the sample. ioffe.ruresearchgate.net For example, with repeated thermal cycling, the temperature of the endothermic peak corresponding to a phase transition can shift to higher temperatures. ioffe.ru

Furthermore, high-pressure and high-temperature treatment of TiI₄ can induce a phase transition to a trigonal crystal structure, similar to the layered structure observed in a high-pressure polymorph of titanium(III) iodide. aps.org

| Property | Cubic TiI₄ | Monoclinic TiI₄ |

| Crystal System | Cubic | Monoclinic |

| Space Group | - | C2/c |

| Coordination Geometry | Tetrahedral | Octahedral |

| Ti-I Bond Length (pm) | 261 | 259-297 |

| Structure | Isolated molecules | Edge-sharing octahedra |

Vibrational Spectroscopy: Infrared and Raman Analysis of Bonding Characteristics

The vibrational properties of this compound have been characterized using both Infrared (IR) and Raman spectroscopy. For a tetrahedral molecule like TiI₄, four fundamental vibrational modes are expected. These have been experimentally determined to be 162 cm⁻¹ (a₁), 51 cm⁻¹ (e), and 323 and 67 cm⁻¹ (t₂). rsc.org The intensity of the a₁ mode in the Raman spectrum of TiI₄ is notably high, exceeding that of other molecular tetrahedral tetrahalides. rsc.org

Force-constant calculations have been performed based on these vibrational frequencies to understand the nature of the Ti-I bond. rsc.org Raman spectroscopy has also been employed to study the disproportionation of elemental iodine in basic aqueous solutions, where the stretching vibrations of hypoiodite (B1233010) (IO⁻) and the intermediate I₂OH⁻ were observed at 430 cm⁻¹ and 560 cm⁻¹, respectively. nrc.gov

Electronic Spectroscopy: UV-Visible Absorption Studies for Electronic Structure Probing

The electronic spectrum of this compound has been investigated, providing insights into its electronic structure. rsc.org The UV-Visible absorption spectrum of TiI₄ is a key characteristic. researchgate.net Studies on titanium(IV) complexes with Schiff bases have shown ligand-to-metal charge transfer (LMCT) bands in the visible region. For example, a complex with a C₈H₄S₈ ligand exhibited two LMCT bands at 594 and 826 nm in dichloromethane. acs.org

The deposition of molybdenum or tungsten iodide octahedral clusters on nano-TiO₂ has been shown to increase absorption in the visible range up to approximately 500 nm. nih.gov This modification introduces an additional cluster-related band gap of 1.8 eV, enhancing the photocatalytic activity under visible light. nih.gov

Nuclear Magnetic Resonance Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of titanium compounds. preprints.orgnih.govspringernature.com Solid-state NMR, particularly with techniques like magic-angle spinning (MAS), is essential for analyzing solid samples where molecular motion is restricted. preprints.orgresearchgate.net

While specific solid-state NMR studies on pure this compound are not extensively detailed in the provided context, the technique has been successfully applied to other titanium(IV) materials. For instance, solid-state ³¹P and ⁴⁷/⁴⁹Ti NMR have been used to characterize titanium(IV) phosphate (B84403) materials, revealing details about the local structure around the titanium and phosphorus atoms. slu.se These studies have identified different titanium environments, including symmetric octahedral and titanyl-containing structures. slu.se The application of 2D solid-state NMR has proven effective in confirming the grafting of titanium precursors onto silica (B1680970) surfaces. researchgate.net

In solution, NMR techniques like the Evans method have been used to determine the magnetic moment of titanium(III) complexes formed from the reduction of titanium(IV) species. nih.gov

Proton NMR Studies of Ligand Exchange Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the structural dynamics of coordination complexes, including ligand exchange processes. For titanium(IV) complexes, ¹H NMR provides critical insights into the kinetics and mechanisms of these reactions. While specific, detailed kinetic studies on this compound (TiI₄) adducts are not extensively documented in publicly available literature, the principles can be understood from studies on analogous titanium(IV) halide systems, such as those with chloride and bromide ligands. capes.gov.br

Ligand exchange on a metal center, such as Ti(IV), can be monitored by variable-temperature ¹H NMR. These studies typically involve observing the signals of the protons on the ligand molecules. When a ligand is in a dynamic equilibrium between a coordinated (bound) state and a free (unbound) state, or exchanging between non-equivalent sites in a complex, the appearance of the NMR spectrum changes with temperature.

At low temperatures, the exchange is slow on the NMR timescale, and distinct signals for the protons in each environment (e.g., bound vs. free ligand) are observed. As the temperature increases, the rate of exchange increases. This causes the distinct NMR peaks to broaden, then coalesce into a single, averaged signal at the coalescence temperature. At even higher temperatures, this averaged peak becomes sharp.

By analyzing the changes in the line shape of the NMR signals as a function of temperature, kinetic parameters such as the rate constant (k) and the activation parameters (enthalpy of activation, ΔH‡; entropy of activation, ΔS‡; and Gibbs free energy of activation, ΔG‡) for the exchange process can be determined. capes.gov.brmarquette.edu For example, studies on cis-TiX₄·2L adducts (where X = Cl, Br) have shown that ligand exchange proceeds via a dissociative mechanism, characterized by positive activation enthalpies and entropies. capes.gov.br In the case of some this compound complexes with bidentate ligands, ¹H NMR has indicated that ligand exchange can remain rapid even at temperatures as low as 200 K. researchgate.net

For a hypothetical ligand exchange study on a TiI₄·2L complex (where L is a neutral donor ligand), one would monitor the chemical shifts of the protons on L. The data would reveal the lability of the Ti-L bond and provide information on the reaction mechanism (dissociative, associative, or interchange). Such studies are crucial for understanding the reactivity of these complexes in applications like catalysis. ufs.ac.za

Investigations of Other Relevant Nuclei

Beyond proton NMR, the examination of other NMR-active nuclei within the TiI₄ system, specifically the titanium and iodine isotopes, offers direct insight into the metallic center and its immediate coordination environment.

Titanium (⁴⁷Ti and ⁴⁹Ti) NMR Spectroscopy

Titanium possesses two NMR-active isotopes, ⁴⁷Ti and ⁴⁹Ti. huji.ac.il Both are quadrupolar nuclei with low natural abundance and low magnetogyric ratios, which makes their detection challenging, resulting in low sensitivity and broad signals. huji.ac.il Of the two, ⁴⁹Ti is generally the preferred nucleus for study as it offers slightly higher sensitivity and yields narrower spectral lines compared to ⁴⁷Ti. huji.ac.il Due to these challenges, Ti-NMR is typically limited to the study of small, symmetric complexes. huji.ac.il

The chemical shift range for titanium is very wide, making it a sensitive probe of the electronic environment around the titanium nucleus. huji.ac.il For titanium(IV) halides, a distinct trend is observed where the shielding of the titanium nucleus increases in the order I < Br < Cl. researchgate.net This "inverse halogen dependence" is unusual compared to trends seen for many other nuclei. psu.edursc.org The ⁴⁹Ti chemical shift for TiI₄ is reported to be highly deshielded. researchgate.net

| Nucleus | Spin (I) | Natural Abundance (%) | Magnetogyric Ratio (10⁷ rad T⁻¹s⁻¹) | Quadrupole Moment (10⁻²⁸ Q/m²) |

| ⁴⁷Ti | 5/2 | 7.44 | -1.5105 | 0.29 |

| ⁴⁹Ti | 7/2 | 5.41 | -1.51095 | 0.24 |

| ¹²⁷I | 5/2 | 100 | 5.3639 | -0.69 |

Table 1: NMR Properties of Relevant Titanium and Iodine Isotopes. northwestern.edupsu.edu

Iodine (¹²⁷I) NMR Spectroscopy

Iodine has one NMR-active isotope, ¹²⁷I, which has a natural abundance of 100%. However, it is a quadrupolar nucleus (I = 5/2) with a large quadrupole moment. researchgate.netresearchgate.net This property causes very efficient quadrupolar relaxation, leading to extremely broad resonance signals in most chemical environments. researchgate.net Consequently, obtaining high-resolution ¹²⁷I NMR spectra for covalently bonded iodine, as in TiI₄, is exceptionally difficult, and signals are often too broad to be observed with standard high-resolution spectrometers. researchgate.net

Nevertheless, solid-state ¹²⁷I NMR studies on various metal iodides have been successful, particularly when using very high magnetic fields. researchgate.netnih.gov Such experiments can provide data on the iodine nuclear quadrupole coupling constant and the chemical shift tensor, which are highly sensitive to the local symmetry and electronic structure of the iodine site. researchgate.netnih.gov For TiI₄, such studies could, in principle, elucidate the nature of the Ti-I bond and the symmetry of the tetrahedral complex in the solid state.

Advanced Analytical Techniques for Purity and Compositional Analysis

Ensuring the high purity and correct stoichiometry of this compound is critical for its applications, particularly in materials science and as a chemical precursor. Advanced analytical techniques are employed to quantify trace elemental impurities and verify the compound's composition.

Inductively Coupled Plasma (ICP) Based Techniques

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are powerful methods for trace and ultra-trace elemental analysis. rdworldonline.com These techniques are the methods of choice for determining the purity of high-purity materials, including titanium compounds and other metal salts. rdworldonline.comnih.govresearchgate.net

For analysis, the TiI₄ sample must first be brought into a liquid form, typically through microwave-assisted acid digestion. nih.govekb.eg The resulting solution is introduced into a high-temperature argon plasma (~10,000 °C), which atomizes and ionizes the elements present. vrxrf.com

In ICP-OES , the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this light is measured to determine the concentration of each element. drawellanalytical.com

In ICP-MS , the ions generated in the plasma are extracted and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. ltschem.com ICP-MS offers significantly lower detection limits than ICP-OES, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level, making it ideal for verifying high-purity grades (e.g., 99.99% or 99.999%). ltschem.comucdavis.eduintertek.com

These methods can accurately quantify a wide range of metallic and some non-metallic impurities that could be present in a TiI₄ sample. nih.gov

X-Ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) is another robust, non-destructive technique for determining the elemental composition of materials. numberanalytics.com It is well-suited for the analysis of inorganic solids and powders. lucideon.com In XRF, the sample is irradiated with high-energy X-rays, causing the atoms within to emit characteristic "fluorescent" X-rays. The energy of the emitted X-rays is unique to each element, allowing for qualitative identification, while the intensity is proportional to the concentration, enabling quantitative analysis. numberanalytics.com

XRF requires minimal sample preparation, which is a significant advantage over ICP-based methods. pcsanalytika.cz It can be used for bulk analysis to confirm the major elemental composition (Ti and I) and to quantify impurities, typically at levels down to around 0.01% (100 ppm). lucideon.com While generally less sensitive than ICP-MS for trace elements, XRF is a rapid and cost-effective technique for quality control and compositional screening. vrxrf.comucdavis.edu

| Technique | Principle | Sample Form | Sensitivity | Key Advantages | Key Limitations |

| ICP-MS | Mass spectrometry of ions from argon plasma | Liquid (after digestion) | Very High (ppb-ppt) | Excellent for trace/ultra-trace analysis; Multi-element capability. researchgate.netltschem.com | Destructive; Requires sample digestion; More complex instrumentation. ucdavis.edu |

| ICP-OES | Optical emission from atoms/ions in argon plasma | Liquid (after digestion) | High (ppm-ppb) | Robust and reliable for a wide range of elements. drawellanalytical.com | Destructive; Requires sample digestion; Higher detection limits than ICP-MS. drawellanalytical.com |

| XRF | Emission of characteristic X-rays upon excitation | Solid, Powder, Liquid | Moderate (down to ~0.01%) | Non-destructive; Minimal sample preparation; Rapid analysis. numberanalytics.comlucideon.com | Lower sensitivity than ICP-MS; Matrix effects can be significant. vrxrf.commdpi.com |

Table 2: Comparison of Advanced Analytical Techniques for this compound Analysis.

Reaction Chemistry and Mechanistic Investigations of Titanium Iv Iodide

Lewis Acidity and Electrophilic Activation Mechanisms

As a titanium(IV) halide, TiI₄ functions as a Lewis acid, a substance that can accept an electron pair. heegermaterials.comwikipedia.org This property is central to its ability to activate various substrates in organic reactions. The acidity of titanium(IV) halides decreases from the chloride to the iodide. cdnsciencepub.com

Coordination Chemistry with Lewis Bases

Similar to other titanium tetrahalides like TiCl₄ and TiBr₄, titanium(IV) iodide readily forms adducts with Lewis bases. wikidoc.orgwikipedia.org Lewis bases, having a lone pair of electrons, can donate them to the electron-deficient titanium center. This coordination behavior is fundamental to its role in many chemical transformations. The stability of these complexes tends to decrease as the electronegativity of the halide bonded to the titanium(IV) center decreases. cdnsciencepub.com For instance, TiI₄ can form complexes with N,N-dimethylformamide and N,N-diphenylformamide. cdnsciencepub.com In these complexes, a metal-to-oxygen bond is formed, as evidenced by spectroscopic data. cdnsciencepub.com

Activation of Carbonyl Compounds and Other Substrates

The Lewis acidity of this compound allows it to activate carbonyl compounds, making them more susceptible to nucleophilic attack. acs.org This activation is a key step in various carbon-carbon bond-forming reactions. acs.org While titanium(IV) halides, particularly chlorides and bromides, are widely used as Lewis acids in reactions like Diels-Alder, Mukaiyama aldol (B89426), and carbonyl-ene reactions, the use of TiI₄ in this context has been comparatively less explored. acs.orgnih.gov

However, research has demonstrated the utility of TiI₄ in activating other substrates. For example, in the synthesis of 2-aryl-4-iodoquinazolines, TiI₄ is proposed to coordinate to the cyano group of N-(2-cyanophenyl)benzamides. nih.gov This coordination facilitates a nucleophilic attack by an iodide ion, initiating an intramolecular cyclization process. nih.gov

Redox Activity and Single-Electron Transfer Processes

Beyond its Lewis acidic character, this compound also participates in redox reactions, often involving single-electron transfer (SET) processes. wikipedia.org This reactivity is crucial for its application in reductive coupling reactions.

Formation of Lower-Valent Titanium Iodide Species

This compound can be reduced to form lower-valent titanium species, such as Ti(III) and Ti(II) derivatives. wikidoc.orgwikipedia.org This reduction can be achieved using various reducing agents, including metals like titanium itself, zinc, or copper. wikidoc.orgwikipedia.orgresearchgate.netcore.ac.uk For instance, the reaction of TiI₄ with copper can generate low-valent titanium iodide species that are effective in promoting pinacol (B44631) coupling reactions. researchgate.netresearchgate.net The formation of these lower-valent species is a critical step, as they are the active reagents in many reductive coupling processes. The superiority of iodide derivatives in some cases is attributed to their monomeric nature, which leads to higher solubility and selectivity. researchgate.net The synthesis of lower-valent titanium iodide, TiI₂, can occur at higher temperatures (1000-1200 K) from the reaction of titanium with titanium tetraiodide. ysxbcn.com

Mechanism of Reductive Coupling Reactions

Reductive coupling reactions, such as the McMurry and pinacol couplings, are powerful methods for forming carbon-carbon bonds. researchgate.net Low-valent titanium reagents, often generated in situ from Ti(IV) or Ti(III) precursors, are central to these transformations. researchgate.net

The general mechanism for these couplings involves a single-electron transfer from the low-valent titanium species to a carbonyl substrate. researchgate.net This generates a ketyl radical intermediate. researchgate.net Dimerization of these radicals leads to the formation of a titanium pinacolate. researchgate.netrsc.org Subsequent deoxygenation of the pinacolate at higher temperatures yields an alkene (McMurry coupling), while hydrolysis provides a 1,2-diol (pinacol coupling). researchgate.netrsc.org

In some systems, such as the TiCl₄-TBAI (tetrabutylammonium iodide) reagent, the coordination of a carbonyl oxygen to the titanium center is proposed to facilitate the reduction of Ti(IV) to a Ti(III) species, which then forms the ketyl radical. cmu.edu

Catalysis in Organic Transformations

This compound and its derivatives have found application as catalysts in a variety of organic transformations. ontosight.aiheegermaterials.com Its catalytic activity often stems from its Lewis acidity or its ability to participate in redox cycles.

Titanium(IV) halides are known to catalyze carbon-carbon bond-forming reactions. acs.org While TiI₄ has been less commonly used than its chloride and bromide counterparts, it has shown utility in specific reactions. acs.org For example, it has been used in iodo-aldol and iodo-Mannich reactions. acs.orgnih.gov

In a notable application, a synergistic system of this compound and trimethylsilyl (B98337) iodide was developed to induce the cyclization of N-(2-cyanophenyl)benzamides to form 2-aryl-4-iodoquinazolines. acs.orgnih.gov This reaction proceeds in moderate to high yields and demonstrates the potential of combining TiI₄ with other reagents to achieve unique reactivity. nih.gov The proposed mechanism involves the coordination of TiI₄ to the nitrile, followed by nucleophilic attack of iodide, intramolecular cyclization, and subsequent aromatization facilitated by the synergistic effect of the reagents. acs.orgnih.gov

The following table summarizes the yields of various 2-aryl-4-iodoquinazolines synthesized using the TiI₄/TMSI system. nih.gov

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | 4-F | 7b | 78 |

| 2 | H | 4-Br | 7c | 67 |

| 3 | H | H | 7d | 63 |

Mechanistic Studies of Pinacol Coupling Reactions

This compound is an effective promoter of pinacol coupling reactions, which involve the reductive coupling of aldehydes or ketones to form vicinal diols. wikipedia.org The reaction is understood to proceed not with Ti(IV) directly, but through a reduced, lower-valent titanium species that is generated in situ.

A plausible mechanism for the pinacol coupling reaction promoted by this compound involves an initial reduction of the Ti(IV) species. core.ac.uk In systems using related titanium halides like TiCl₄ with a reducing agent (e.g., an iodide salt), the process is initiated by the formation of a more reactive titanium ate-complex. cmu.edu This complex, upon coordination to a carbonyl oxygen, facilitates the reduction of Ti(IV) to a reactive Ti(III) species. cmu.edu This low-valent titanium then acts as a single-electron donor, transferring an electron to the carbonyl compound to form a ketyl radical anion. numberanalytics.comwikipedia.org Dimerization of two of these ketyl radicals leads to the formation of a carbon-carbon bond, yielding a titanium-pinned diolate intermediate. Subsequent aqueous workup hydrolyzes the titanium-oxygen bonds to liberate the final 1,2-diol product. wikipedia.org The diastereoselectivity of the coupling is influenced by factors such as the steric bulk of the substrates and the reaction conditions.

Prins-Type Cyclization and Related Intramolecular Processes

This compound has been successfully employed to mediate Prins-type cyclization reactions. These reactions are valuable for synthesizing substituted tetrahydropyrans, which are common structural motifs in many natural products. An efficient method has been developed for the synthesis of 4-Iodotetrahydropyran derivatives through the TiI₄-mediated cyclization of homoallylic alcohols and epoxides. This transformation proceeds in good yields under mild conditions.

The proposed mechanism involves the activation of a carbonyl group (or an epoxide) by the Lewis acidic TiI₄. This is followed by the intramolecular attack of the alkene (the homoallylic alcohol moiety), which forms a new carbon-carbon bond and generates a transient oxocarbenium ion. This intermediate is then trapped by an iodide ion originating from the TiI₄, leading to the formation of the stable 4-iodotetrahydropyran ring system.

Lewis Acid Catalysis in Diels-Alder and Mukaiyama Aldol Reactions

As a strong Lewis acid, this compound can catalyze a variety of important carbon-carbon bond-forming reactions.

Diels-Alder Reaction Titanium(IV) halides are well-known catalysts for the Diels-Alder reaction. mdpi.com Ti(IV) species have been shown to catalyze the aqueous Diels-Alder reaction between 1,4-benzoquinone (B44022) and 1,3-cyclohexadiene, improving the conversion rate significantly compared to the uncatalyzed reaction. mdpi.com The mechanism involves the coordination of the Lewis acidic Ti(IV) center to the dienophile (p-benzoquinone). mdpi.com This coordination withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This activation facilitates the [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the diene. mdpi.com After the irreversible cycloaddition occurs, the product dissociates, regenerating the Ti(IV) catalyst. mdpi.com

Mukaiyama Aldol Reaction The Mukaiyama aldol addition, a cornerstone of organic synthesis, is frequently catalyzed by Lewis acids, with titanium tetrahalides being particularly effective. wikipedia.orgresearchgate.net this compound has been specifically noted for its use in catalyzing this reaction. core.ac.ukresearchgate.net The general mechanism involves the activation of an aldehyde or ketone by coordination of its carbonyl oxygen to the Lewis acidic TiI₄ center. rsc.org This activation enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. A silyl (B83357) enol ether then attacks the activated carbonyl, forming a new carbon-carbon bond. rsc.org The resulting intermediate is a titanium aldolate, which upon aqueous workup, yields the desired β-hydroxy carbonyl compound. wikipedia.org

Iodination and Cyclization Reactions in Heterocyclic Synthesis

This compound, particularly in synergistic combination with trimethylsilyl iodide (TMSI), is a potent reagent system for the synthesis of iodinated heterocycles. This methodology has been successfully applied to the synthesis of 2-aryl-4-iodoquinazolines from N-(2-cyanophenyl)benzamides. The reaction proceeds in moderate to high yields and demonstrates a remarkable synergistic effect between TiI₄ and TMSI.

The proposed reaction mechanism begins with the coordination of TiI₄ to the nitrogen atom of the cyano group in the benzamide (B126) substrate. This activation facilitates the nucleophilic attack of an iodide ion (from either TiI₄ or TMSI) onto the cyano carbon, forming a titanium intermediate. This is followed by an intramolecular cyclization, where the amide carbonyl oxygen attacks the newly formed imine-like carbon. The resulting titanium alkoxide intermediate then undergoes an aromatization step, promoted by TMSI, which involves the elimination of a side product and [(trimethylsilyl)oxy]this compound to furnish the final 2-aryl-4-iodoquinazoline product.

A summary of representative substrates and yields for this transformation is presented below.

| Entry | Aryl Group (Ar) | R Group | Yield (%) |

| 1 | Phenyl | 4-ClC₆H₄ | 85 |

| 2 | 4-Methylphenyl | 4-ClC₆H₄ | 81 |

| 3 | 4-Methoxyphenyl | 4-ClC₆H₄ | 83 |

| 4 | 4-Fluorophenyl | 4-ClC₆H₄ | 78 |

| 5 | 2-Thienyl | 4-ClC₆H₄ | 50 |

Table generated from data found in related studies.

Role in Polymerization Reactions

Titanium complexes are pivotal in the field of polymer chemistry. The titanium(III)/titanium(IV) redox couple has been identified as a highly active catalytic system for Atom Transfer Radical Polymerization (ATRP). mdpi.comresearchgate.net ATRP is a controlled/"living" polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. acs.org

The general mechanism of ATRP involves the reversible activation of a dormant species (typically an alkyl halide, R-X) by a transition metal complex in a lower oxidation state (e.g., a Ti(III) species). acs.org This occurs via a one-electron oxidation of the metal, with concomitant abstraction of the halogen atom (X) to generate a radical (R•) and the metal complex in a higher oxidation state (e.g., a Ti(IV) species). acs.org This radical then propagates by adding to monomer units. The key to the controlled nature of the polymerization is the reverse reaction—the deactivation—where the metal complex in the higher oxidation state reacts with the growing polymer radical to regenerate the dormant species and the lower-oxidation-state metal complex. acs.org The Ti(III)/Ti(IV) redox equilibrium is central to this process, modulating the concentration of active radical species. Additives such as Titanium(IV) isopropoxide have been studied in metal-catalyzed ATRP systems, indicating the involvement of Ti(IV) species in the catalytic cycle. acs.org

Reactivity Towards Unsaturated Hydrocarbons: Alkenes and Alkynes

This compound displays significant reactivity towards unsaturated hydrocarbons like alkenes and alkynes, typically resulting in the formation of organoiodine derivatives. wikipedia.orgwikidoc.org

One of the key reactions is hydroiodination. TiI₄ has been shown to be an effective reagent for the hydroiodination of both alkenes and alkynes. This reaction involves the addition of the elements of hydrogen and iodine across the double or triple bond.

In the case of alkynes, halogenation with reagents like I₂ (which can be considered in the context of TiI₄ as an iodine source) generally proceeds through a bridged halonium ion intermediate. masterorganicchemistry.com The initial attack of the alkyne's π-bond on the electrophilic iodine source forms a cyclic iodonium (B1229267) ion. Subsequent backside attack by an iodide ion leads to the formation of a trans-diiodoalkene. masterorganicchemistry.com If a second equivalent of the reagent is used, a tetraiodoalkane can be formed. masterorganicchemistry.com The reactivity of TiI₄ allows for various addition reactions, making it a useful tool for the functionalization of unsaturated carbon-carbon bonds. pressbooks.pubwou.edu

Applications of Titanium Iv Iodide in Materials Science and Engineering

Influence of Titanium(IV) Iodide Precursor on Film Properties and Microstructure

The choice of TiI₄ as a precursor has a direct and often beneficial influence on the properties and microstructure of the deposited films.

Purity: The most prominent example is the van Arkel–de Boer process, where the TiI₄ intermediate is fundamental to achieving ultra-high purity titanium. u-tokyo.ac.jp In TiN deposition, the use of TiI₄ leads to films with very low iodine contamination compared to the chlorine levels found when using TiCl₄. harvard.edu

Lower Deposition Temperatures: The Ti-I bond is weaker than the Ti-Cl bond, which generally allows for the chemical reactions in the CVD/ALD process to occur at lower temperatures. This is evident in the deposition of both TiN and TiSi₂ films, which can be fabricated at lower temperatures when using TiI₄ compared to TiCl₄. harvard.eduresearchgate.net Lower processing temperatures are highly desirable in microelectronics manufacturing to prevent damage to other components on the device.

Microstructure and Phase: In TiSi₂ deposition, the TiI₄ precursor route initially yields the C49 phase, which can be controllably transformed into the more conductive C54 phase through annealing. researchgate.net The conditions of the vapor deposition process, enabled by the volatile nature of the TiI₄ precursor, allow for the growth of specific crystalline structures, such as the dense columnar grains often observed in films grown by CVD. researchgate.net

Advanced Materials Synthesis via this compound Intermediates

Beyond its role as a direct precursor, this compound serves as a key intermediate in the synthesis of advanced materials. The van Arkel-de Boer process itself can be considered an advanced synthesis method, as it is used to produce the high-purity titanium required for demanding electronic applications. u-tokyo.ac.jp

Furthermore, TiI₄ exhibits extensive reactivity with various organic molecules. It can react with alkenes and alkynes, leading to the formation of organoiodine derivatives, and can be used to catalyze pinacol (B44631) couplings and other carbon-carbon bond-forming reactions. wikipedia.org This reactivity opens pathways for its use in more complex, multi-step syntheses of advanced organometallic compounds and functional materials where titanium centers are required. researchgate.netnih.gov The ability to form polymeric Ti(III) and Ti(II) derivatives through the reduction of TiI₄ in the presence of titanium metal also points to its role in synthesizing novel inorganic polymers and materials with unique electronic or magnetic properties. wikipedia.orgbionity.com

Photocatalytic System Development through this compound Derived Materials

This compound (TiI₄) serves as a precursor for the synthesis of photocatalytic materials, primarily titanium dioxide (TiO₂), which are pivotal in addressing environmental remediation and energy production challenges. The unique properties of TiI₄ can influence the final characteristics of the TiO₂ material, particularly through the incorporation of iodine, which can enhance its photocatalytic efficiency under visible light.

The development of photocatalytic systems using materials derived from this compound involves several key stages, from the synthesis of the photocatalyst to the evaluation of its performance in various applications. The primary advantage of using TiI₄ as a precursor lies in the potential for in-situ doping of the resulting titanium dioxide with iodine. This doping can modify the electronic band structure of TiO₂, narrowing the band gap and enabling the absorption of a broader range of the solar spectrum, thereby increasing its photocatalytic activity.

The synthesis process typically involves the hydrolysis or thermal decomposition of this compound. During hydrolysis, TiI₄ reacts with water to form titanium hydroxide, which upon calcination, transforms into crystalline TiO₂. The presence of iodide ions during this process can lead to the incorporation of iodine into the TiO₂ lattice. Thermal decomposition of TiI₄ can also yield TiO₂, with the potential for iodine to remain as a dopant.

Research into photocatalytic materials derived from this compound has explored their application in the degradation of organic pollutants and in water splitting for hydrogen production. The efficiency of these materials is often evaluated based on their crystalline phase (anatase, rutile, or brookite), particle size, surface area, and the concentration and chemical state of the iodine dopant.

The following table provides an overview of research findings on photocatalytic systems developed from titanium precursors, with a focus on aspects relevant to materials that could be derived from this compound.

| Precursor/Dopant | Synthesis Method | Target Application | Key Findings |

| Titanium precursor with Iodine dopant | Doping technology | Decomposition of phenol in water | Doping with iodine can reduce the forbidden band width of TiO₂ to the visible light range (400-800nm), improving the light quantum efficiency. google.com |

| Titanium precursor with Iodine dopant | Hydrothermal treatment | Photodegradation of 4-chlorophenol | Iodine-doped TiO₂ powders exhibit absorption in both UV and visible light regions. researchgate.net |

| Titanium precursor with Iodine dopant | Direct hydrolysis of tetrabutyl titanate | Degradation of aqueous phenol solution | Nanoparticles show stronger absorption in the 400-550 nm range with a red shift in the band gap transition. researchgate.net |

Detailed research findings indicate that iodine doping, which can be a direct result of using TiI₄ as a precursor, creates oxygen vacancies and promotes the formation of Ti³⁺ centers. These defects can act as trapping sites for photogenerated electrons, inhibiting the recombination of electron-hole pairs and thereby enhancing the photocatalytic activity. researchgate.net The incorporated iodine can exist in different chemical states within the TiO₂ lattice, which influences the electronic structure and the photocatalytic mechanism.

The photocatalytic activity of iodine-doped TiO₂ derived from precursors like TiI₄ is significantly higher under visible light irradiation compared to undoped TiO₂. For instance, studies on the photodegradation of phenol have shown that iodine-doped TiO₂ nanomaterials are effective under visible light, a critical advantage for practical applications utilizing solar energy. google.com Furthermore, research on the photodegradation of 4-chlorophenol has demonstrated that iodine-doped TiO₂ prepared via hydrothermal methods has a higher degradation efficiency under both UV and visible light compared to its undoped counterpart. researchgate.net

The development of these photocatalytic systems is a promising area of materials science and engineering, with the potential to contribute to sustainable technologies for environmental cleanup and renewable energy generation.

Theoretical and Computational Investigations of Titanium Iv Iodide

Electronic Structure Theory and Bonding Analysis

Density Functional Theory (DFT) calculations have been instrumental in analyzing the bonding within titanium halides. diva-portal.org These studies reveal a trend in bond dissociation energy, which is a measure of bond strength. The bond dissociation energy for the Ti-I bond is significantly lower than that of other titanium halides like TiF₄ and TiCl₄. diva-portal.org This weaker bond in TiI₄ contributes to its higher reactivity compared to its fluoride (B91410) and chloride counterparts. diva-portal.org The interplay between ionic and covalent bonding is a critical aspect of understanding the properties of titanium compounds. aps.org Computational analyses, such as those examining valence-charge density, help in visualizing and quantifying this interplay. aps.org

The electronic properties of materials containing titanium and iodine have also been explored. For instance, in layered polymorphs of titanium triiodide (TiI₃), a material related to TiI₄, the electronic and magnetic properties are of significant interest due to the presence of spin ½ metals in a layered lattice. aps.org

Table 1: Comparison of Titanium Halide Properties

| Property | TiF₄ | TiCl₄ | TiI₄ |

|---|---|---|---|

| Bond Dissociation Energy (KJ/mol) | 560.66 diva-portal.org | 329.10 diva-portal.org | 196.65 diva-portal.org |

| Thermal Stability | High diva-portal.org | Moderate diva-portal.org | Low diva-portal.org |

| Reactivity | Low diva-portal.org | Moderate diva-portal.org | High diva-portal.org |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling plays a crucial role in understanding the reaction mechanisms involving titanium(IV) iodide. These studies often focus on modeling reaction pathways and characterizing the transition states of key chemical processes. For instance, in the context of organic synthesis, TiI₄ is used to promote reactions like the Mukaiyama aldol (B89426) and Mannich-type reactions. researchgate.net Theoretical models can elucidate the role of TiI₄ as a Lewis acid in these transformations, detailing the coordination of TiI₄ to reactants and the subsequent steps of the reaction. researchgate.netacs.org

In a study on the cyclization of N-(2-cyanophenyl)benzamides, a plausible reaction mechanism was proposed where TiI₄ coordinates to the cyano group, followed by nucleophilic addition of an iodide ion and intramolecular cyclization. acs.org The characterization of intermediates and transition states in such pathways is essential for understanding the reaction's feasibility and for optimizing reaction conditions.

Furthermore, in the context of stereoselective reactions, transition state modeling helps explain the observed stereochemical outcomes. For example, in halogenation reactions catalyzed by titanium(IV) tetrahalides, the stereoretention observed has been explained by mechanisms involving carbocation intermediates stabilized through hyperconjugation or by an internal nucleophilic substitution (SNi) mechanism. researchgate.net The design of new reactions with specific stereochemical control often relies on understanding these transition states, which can be computationally modeled. researchgate.net

Thermodynamic and Kinetic Studies of Deposition Processes

The thermal decomposition of titanium tetraiodide is a key step in the van Arkel-de Boer process for producing high-purity titanium metal. wikipedia.org Thermodynamic and kinetic studies of this deposition process are therefore of significant industrial and scientific importance.

Thermodynamic analysis has been used to determine the optimal conditions for the iodide refining of titanium. researchgate.net For instance, the optimal refining temperature has been calculated to be 1773 K at a pressure of 2·10⁻² atm. researchgate.net Such calculations are crucial for maximizing the yield and purity of the deposited titanium.

In the context of Atomic Layer Deposition (ALD) of titanium dioxide (TiO₂) from TiI₄ and water, the growth rate is dependent on the substrate temperature, ranging from 0.07 to 0.18 nm per cycle at temperatures between 135–375 °C. researchgate.net The low dissociation energy of the Ti-I bond facilitates the removal of iodide ligands, which can increase the growth per cycle (GPC) value. researchgate.net However, this also leads to thermal decomposition of the precursor at temperatures around 275 °C, which can result in a loss of control over the film growth. researchgate.net

Table 2: Kinetic Parameters for Titanium Deposition from TiI₄

| Parameter | Value/Observation | Reference |

|---|---|---|

| Rate-Limiting Step | Transfer of gases near the substrate | researchgate.net |

| Optimal Refining Temperature | 1773 K (at 2·10⁻² atm) | researchgate.net |

| ALD Growth Rate (TiO₂) | 0.07 - 0.18 nm/cycle (135–375 °C) | researchgate.net |

| ALD Decomposition Temperature | ~275 °C | researchgate.net |

Density Functional Theory (DFT) Applications in Predicting Reactivity and Properties

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties and reactivity of materials at the atomic and molecular level. diva-portal.org In the study of this compound, DFT has been employed to predict a range of properties, from thermal stability to surface reactivity. diva-portal.org

DFT calculations have been used to compare the thermal stability and reactivity of titanium halide precursors for Atomic Layer Deposition (ALD). diva-portal.org These studies have shown that the thermal stability follows the trend TiF₄ > TiCl₄ > TiI₄, while the reactivity follows the opposite trend: TiF₄ < TiCl₄ < TiI₄. diva-portal.org This is attributed to the strength of the Ti-X bond, with the Ti-I bond being the weakest and therefore the most reactive. diva-portal.org

The reactivity of TiI₄ on various surfaces has also been investigated using DFT. For example, the adsorption energy of TiI₄ on both bare and hydroxylated platinum (Pt) surfaces has been calculated, showing that adsorption is stronger and more thermodynamically favorable on the hydroxylated surface. diva-portal.org Such studies are crucial for understanding the initial stages of thin film growth in processes like ALD.

DFT is also used to investigate the electronic properties of materials derived from or involving titanium iodide. For example, DFT calculations have been used to study the electronic structure of titanium dioxide (TiO₂) and how it is affected by the presence of iodine, which can occur from incomplete hydrolysis of TiI₄ during deposition. researchgate.net These calculations help in understanding how surface modifications can tune the work function and band structure of the material, which is important for applications in devices like perovskite solar cells. researchgate.net

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in the liquid phase, providing insights into solvation structures and dynamics. mdpi.com While specific MD simulation studies focusing solely on this compound in common organic solvents are not extensively detailed in the provided search results, the principles of such simulations can be inferred from studies on related titanium species.

For instance, first-principles molecular dynamics simulations have been used to examine the solvation of Ti(IV) in aqueous solutions. nih.gov These studies have revealed that under ambient conditions, a five-fold coordination of Ti(IV) is favored, with rapid interconversion between different geometries. nih.gov At supercritical conditions, the coordination number increases to six. nih.gov

In the context of TiCl₄, a close relative of TiI₄, ab initio molecular dynamics simulations have been performed to understand its solvation in ionic liquids. nih.gov These simulations show complex interactions between TiCl₄ and the components of the ionic liquid, including competition for coordination with anions and interactions with water molecules if present. nih.gov

Extrapolating from these studies, one could expect that MD simulations of TiI₄ in a non-aqueous solvent would reveal details about the coordination of solvent molecules around the tetrahedral TiI₄ core, the dynamics of ligand exchange (if any), and the influence of the solvent on the reactivity of the Ti-I bonds. Such simulations would be valuable for understanding the role of the solvent in reactions involving TiI₄. For example, solution NMR studies of complexes formed between TiI₄ and selenoether ligands have shown that in solution, the iodo species undergo rapid ligand dissociation and chelate ring-opening, processes that could be modeled using MD simulations. researchgate.net

Table of Compounds

Coordination Chemistry of Titanium Iv Iodide Complexes

Formation of Adducts with Neutral Lewis Bases

Titanium(IV) iodide readily reacts with a variety of neutral Lewis bases to form adducts. These reactions typically involve the expansion of the coordination sphere of the titanium center from tetrahedral in TiI₄ to octahedral in the resulting complexes. The stability of these adducts is influenced by the nature of the Lewis base and the halide. Generally, the stability of titanium(IV) halide complexes decreases as the electronegativity of the halide decreases, meaning iodide complexes are less stable than their chloride or bromide counterparts. cdnsciencepub.com

A range of adducts has been synthesized with oxygen- and nitrogen-donating ligands. For instance, with N,N-dimethylformamide, TiI₄ forms a complex where the ligand coordinates to the titanium through the oxygen atom. cdnsciencepub.com This is evidenced by shifts in the infrared spectra, specifically a decrease in the carbonyl stretching frequency and an increase in the C-N stretching frequency upon coordination. cdnsciencepub.com

Similarly, adducts with thioethers and selenoethers have been prepared. The reaction of TiCl₄ (a close relative of TiI₄) with bidentate ligands like MeS(CH₂)₂SMe and MeSe(CH₂)₂SeMe in anhydrous n-hexane yields yellow, orange, or red solids of the formula [TiCl₄(L-L)]. researchgate.net While specific studies on TiI₄ with these ligands are less common, the principles of hard and soft acid-base theory suggest that the soft iodide ligands would influence the preference for softer donor atoms. A qualitative ranking of bidentate ligand binding strengths to a Ti(IV) Lewis acid showed a preference that can be largely rationalized by hard-soft electronic arguments. nih.gov

The coordination geometry of these adducts is typically octahedral. For example, the crystal structure of [TiF₄{Et₂P(CH₂)₂PEt₂}] reveals a distorted six-coordinate geometry. researchgate.net It is expected that similar adducts with TiI₄ would also adopt an octahedral geometry to accommodate the two additional neutral ligands.

Synthesis and Characterization of Anionic and Cationic this compound Species

While neutral adducts are common, the formation of ionic species derived from this compound is also a significant aspect of its coordination chemistry.

Anionic Species: Anionic this compound complexes can be formed through the addition of iodide salts or other anionic ligands. For instance, in the presence of excess oxalate (B1200264) ions, titanium can form anionic oxalate complex species. psu.ac.th While this specific example doesn't use iodide, it demonstrates the principle of forming anionic complexes. The reaction of TiI₄ with cesium iodide in the presence of titanium metal can lead to the formation of polymeric Ti(III) and Ti(II) iodide derivatives, such as CsTi₂I₇ and CsTiI₃, respectively, after reduction. wikipedia.org The formation of a simple hexaiodotitanate(IV) anion, [TiI₆]²⁻, is also plausible under appropriate conditions with a suitable counter-ion.

Cationic Species: The generation of cationic titanium(IV) species often involves the use of weakly coordinating anions. For example, a rare d⁰ metal tris-amide cation, {Ti(N[tBu]Ar)₃}⁺, was isolated using [B(C₆F₅)₄]⁻ as the counter-ion. rsc.org Although this example does not involve iodide ligands directly on the final cation, the synthesis started from a titanium(III) precursor and involved an oxidation step, which is relevant to the chemistry of Ti(IV). Another example is the formation of a cationic titanium ferrocene-diamide system by reaction with a trityl borate (B1201080) reagent. rsc.org

A notable example involving iodide is the synthesis of the titanium oxo cluster [Ti₈O₁₂(OH₂)₂₄]I₈·0.5HI from the hydrolysis of TiI₄ in the presence of tetrabutylammonium (B224687) iodide (TBAI). acs.org This demonstrates that under specific reaction conditions, TiI₄ can lead to complex cationic clusters where iodide acts as the counter-anion.

Characterization of these ionic species relies on a combination of techniques. Single-crystal X-ray crystallography is crucial for determining the solid-state structure. acs.org Spectroscopic methods such as NMR (for diamagnetic species), IR, and UV-Vis spectroscopy provide information about the bonding and electronic environment of the titanium center. researchgate.netnih.gov Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is useful for identifying the composition of clusters in solution. nih.gov

Ligand Field Theory and Electronic Structure in Complexes

Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of this compound complexes. wikipedia.org As a d⁰ metal ion, Ti⁴⁺ has no d-electrons in its ground state. Therefore, the electronic transitions observed in the UV-Vis spectra of its complexes are typically ligand-to-metal charge transfer (LMCT) bands, rather than d-d transitions.

In an octahedral complex, such as a hypothetical [TiI₆]²⁻ or an adduct like [TiI₄L₂], the five d-orbitals of the titanium atom are split into two sets by the electrostatic field of the ligands: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg* set (dx²-y², dz²). libretexts.orgedtechbooks.org The energy difference between these sets is the ligand field splitting energy (Δo).

The electronic spectrum of TiI₄ itself shows absorption bands that are attributed to charge transfer from the iodide ligands to the titanium center. acs.org In its complexes, the energy of these LMCT bands will shift depending on the other ligands present. The presence of stronger field ligands would generally shift these bands to higher energies.

The bonding in these complexes involves both σ- and π-interactions. The ligands donate electron density to the metal's empty d-orbitals through σ-bonds. wikipedia.org In the case of iodide and other halide ligands, there is also the potential for π-donation from the filled p-orbitals of the halide to the metal's d-orbitals. wikipedia.org This π-donation is a key feature of the electronic structure of titanium(IV) halide complexes.

Dynamics of Ligand Exchange in Solution

Ligand exchange in titanium(IV) complexes is a dynamic process that can be studied using techniques like variable-temperature NMR spectroscopy. researchgate.net These studies provide insights into the mechanisms and rates of these reactions. The exchange of ligands in coordination complexes is a fundamental process that governs their reactivity in solution. science.govarxiv.org

For titanium(IV) halide adducts, ligand exchange reactions can occur through various mechanisms, which can be associative, dissociative, or interchange in nature. The specific pathway is influenced by factors such as the nature of the entering and leaving ligands, the solvent, and the steric and electronic properties of the complex.

Studies on related systems provide a basis for understanding the dynamics in TiI₄ complexes. For example, the ligand exchange reaction cis-TiX₄·2L (where X is a halide and L is a neutral Lewis base) has been investigated, revealing details about the kinetics and reaction mechanism. researchgate.net The rate of exchange is often dependent on the concentration of the free ligand in solution, suggesting an associative or interchange mechanism.

In the context of TiI₄ complexes, the relatively weak Ti-I bond and the lability of iodide as a leaving group would likely facilitate ligand exchange processes. For instance, when a dicationic titanium complex was dissolved in THF-d₈, an equilibrium between free and bound 4,4'-bipyridine (B149096) was observed in the ¹H NMR spectrum, indicating that the solvent molecules compete with the bipyridine for coordination to the titanium center. rsc.org This highlights the dynamic nature of ligand binding in these systems.

The study of ligand exchange dynamics is crucial for understanding the catalytic activity of titanium complexes and for designing new synthetic routes. The ability to control the rate and selectivity of ligand exchange is a key aspect of tuning the reactivity of these compounds. science.gov

Redox Chemistry and Electrochemistry of Titanium Iv Iodide

Electrochemical Behavior of Titanium(IV) Iodide

The electrochemical reduction of this compound has been investigated in various nonaqueous solvents to understand the pathways for generating lower oxidation states and the potential for electrodepositing titanium metal. cdc.gov The behavior is characterized by a stepwise reduction of the titanium center.

In studies using cyclic voltammetry, the reduction of Ti(IV) complexes to Ti(III) has been shown to be relatively straightforward. cdc.gov However, further reduction to Ti(II) or titanium metal (Ti(0)) is often more complex and highly dependent on the solvent system. cdc.govsci-hub.st For instance, research conducted by the U.S. Bureau of Mines on the electrochemical behavior of TiI₄ in propylene (B89431) carbonate (PC) demonstrated that the TiI₄ complex dissociates to some extent in the solvent. cdc.gov The cyclic voltammogram in this system showed a cathodic peak at approximately -1.2 V, which corresponds to the reduction of Ti⁴⁺ to Ti³⁺. cdc.gov Another cathodic peak appeared at about -3.2 V, but a corresponding reverse peak was absent, suggesting that propylene carbonate is not a suitable solvent for the reduction of titanium to its metallic state. cdc.gov

Investigations in ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)amide ([EMIm]Tf₂N), have also been performed. sci-hub.st In these media, cyclic voltammetry of TiI₄ reveals at least two distinct reduction waves, indicating a multi-step electrochemical reduction of Ti(IV). sci-hub.st Despite these observable reduction processes, there was no evidence for the successful electrodeposition of elemental titanium, even at elevated temperatures. sci-hub.st

Table 1: Electrochemical Reduction Data for this compound in Propylene Carbonate This table is interactive. You can sort and filter the data.

| Species | Process | Potential (V) vs. Ag/AgCl | Solvent System | Notes |

|---|---|---|---|---|

| Ti⁴⁺ | Reduction to Ti³⁺ | ~ -1.2 | 0.005 and 0.01 M TiI₄, 0.1M TBATFB in PC | This peak suggests the presence of oxidized Ti. cdc.gov |

Generation and Reactivity of Lower Oxidation State Titanium Iodides

The reduction of this compound is a primary method for generating lower oxidation state titanium iodides, namely titanium(III) iodide and titanium(II) iodide. These species are highly reactive and serve as important reagents in chemical synthesis. wikipedia.orgamrita.edu

A common method for generating these lower-valent species is through the reduction of TiI₄ with elemental titanium metal. wikipedia.org This reaction can yield polymeric Ti(III) and Ti(II) derivatives. wikipedia.org For example, the reduction in the presence of cesium iodide can form compounds like CsTi₂I₇ (a Ti(III) derivative) and the chain-like CsTiI₃ (containing Ti(II)). wikipedia.org

Low-valent titanium (LVT) reagents, which can be generated from titanium precursors and activated with iodine, are particularly notable for their reactivity in organic synthesis. amrita.edulookchem.com These highly reactive LVT species can effect reductive coupling reactions of carbonyl compounds to form olefins, a transformation known as the McMurry reaction. amrita.edu The addition of substoichiometric amounts of iodine to LVT species generated from TiCl₃ and lithium has been shown to create a highly active reagent capable of promoting these couplings at lower temperatures and with shorter reaction times than conventional methods. amrita.edu TiI₄ itself exhibits significant reactivity with alkenes and alkynes, leading to the formation of organoiodine derivatives, and it can facilitate pinacol (B44631) couplings and other carbon-carbon bond-forming reactions. wikipedia.org

Redox Cycles in Catalytic Applications

The ability of titanium to cycle between its +4, +3, and +2 oxidation states is fundamental to its role in certain catalytic processes. While much of the research in titanium redox catalysis focuses on chloride-based systems, the principles are applicable to iodide systems, with some unique applications. nih.govnih.gov

A quintessential example of a redox cycle involving titanium iodide is the van Arkel–de Boer process . wikipedia.org This industrial process is used for the production of high-purity titanium metal. In this process, impure titanium metal is heated with a small amount of iodine in an evacuated vessel at a moderate temperature (e.g., 425 °C). wikipedia.org This leads to the formation of volatile this compound, leaving the impurities behind as solids. The gaseous TiI₄ is then passed over a heated filament at a much higher temperature, which causes it to decompose back into high-purity titanium metal and iodine. wikipedia.org The released iodine is then free to react with more impure titanium, thus completing the catalytic cycle.

The redox cycle can be summarized as:

Formation: Ti (impure) + 2 I₂ → TiI₄ (gaseous)

Decomposition: TiI₄ (gaseous) → Ti (pure) + 2 I₂

In the realm of organic synthesis, redox cycles involving low-valent titanium species generated in situ are crucial. nih.govresearchgate.net For instance, the Ti(II)/Ti(IV) redox couple is implicated in catalytic transformations like the Pauson-Khand reaction for synthesizing cyclopentenones. nih.gov While often initiated from chloride precursors, the use of iodine as an activator for low-valent titanium reagents suggests the involvement of titanium-iodide intermediates within the catalytic cycle, facilitating challenging bond formations. amrita.edulookchem.com

Future Research Directions and Emerging Areas in Titanium Iv Iodide Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of titanium(IV) iodide, often involving the direct reaction of titanium metal with iodine or the reaction of titanium tetrachloride with hydrogen iodide, presents challenges related to energy consumption and hazardous reagents. ontosight.ai The future of TiI₄ synthesis is increasingly focused on green chemistry principles, which prioritize waste prevention, atom economy, and the use of safer chemicals and reaction conditions. news-medical.netmdpi-res.com

Future research directions are expected to include: